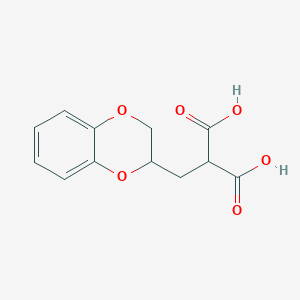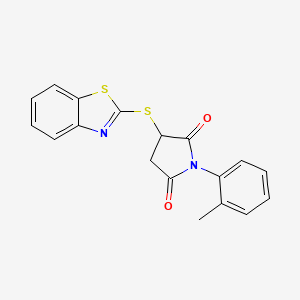![molecular formula C28H30N4O2S B4102150 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4102150.png)
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
Vue d'ensemble
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C28H30N4O2S and a molecular weight of 486.63 g/mol .
Méthodes De Préparation
The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide involves multiple steps, typically starting with the preparation of the core biphenyl structure. The synthetic route often includes the following steps:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the butyryl group: This step involves acylation reactions using butyryl chloride.
Formation of the carbonothioyl linkage: This is achieved through thiocarbonylation reactions, where a thiocarbonyl compound reacts with the amine group on the biphenyl structure.
Analyse Des Réactions Chimiques
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide can be compared with other benzanilide derivatives, such as:
N-{[4-(4-butyryl-1-piperazinyl)phenyl]carbamothioyl}-3-methylbenzamide: This compound has a similar structure but with a methyl group on the benzene ring, leading to different chemical properties.
N-{[4-(4-butyryl-1-piperazinyl)phenyl]carbamothioyl}-4-nitrobenzamide: The presence of a nitro group introduces additional reactivity and potential biological activities.
N-{[4-(4-butyryl-1-piperazinyl)phenyl]carbamothioyl}-3-methyl-4-nitrobenzamide: This compound combines both methyl and nitro groups, offering unique properties for research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-2-6-26(33)32-19-17-31(18-20-32)25-15-13-24(14-16-25)29-28(35)30-27(34)23-11-9-22(10-12-23)21-7-4-3-5-8-21/h3-5,7-16H,2,6,17-20H2,1H3,(H2,29,30,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTKJYLFEIDEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B4102070.png)
![5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide](/img/structure/B4102074.png)
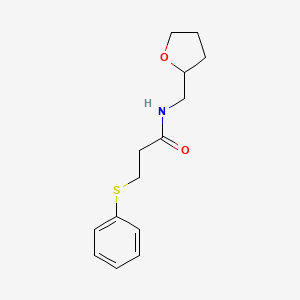

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4102084.png)
![N-(5-chloro-2-methoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4102086.png)
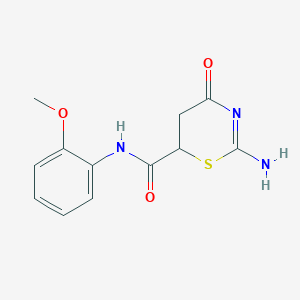
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide](/img/structure/B4102098.png)
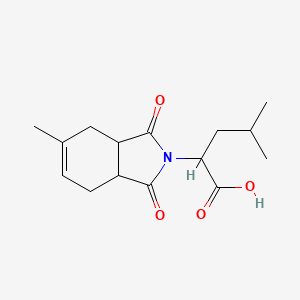
![N-[(4-bromophenyl)(phenyl)methyl]-2-chlorobenzamide](/img/structure/B4102121.png)
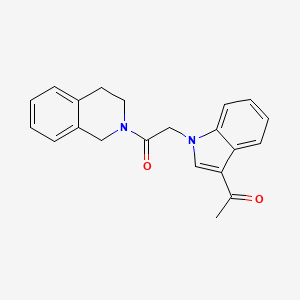
![4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4102130.png)
